Cas no 2005937-04-0 (4-Piperidinamine, N-cyclopropyl-3-fluoro-N-methyl-)

4-Piperidinamine, N-cyclopropyl-3-fluoro-N-methyl- Chemical and Physical Properties
Names and Identifiers
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- N-cyclopropyl-3-fluoro-N-methylpiperidin-4-amine
- 4-Piperidinamine, N-cyclopropyl-3-fluoro-N-methyl-
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- Inchi: 1S/C9H17FN2/c1-12(7-2-3-7)9-4-5-11-6-8(9)10/h7-9,11H,2-6H2,1H3
- InChI Key: LJOHXPJDCUOWQN-UHFFFAOYSA-N
- SMILES: FC1CNCCC1N(C)C1CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 159
- XLogP3: 1
- Topological Polar Surface Area: 15.3
4-Piperidinamine, N-cyclopropyl-3-fluoro-N-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-766124-0.05g |
N-cyclopropyl-3-fluoro-N-methylpiperidin-4-amine |
2005937-04-0 | 95.0% | 0.05g |
$1068.0 | 2025-02-22 | |
Enamine | EN300-766124-0.1g |
N-cyclopropyl-3-fluoro-N-methylpiperidin-4-amine |
2005937-04-0 | 95.0% | 0.1g |
$1119.0 | 2025-02-22 | |
Enamine | EN300-766124-0.25g |
N-cyclopropyl-3-fluoro-N-methylpiperidin-4-amine |
2005937-04-0 | 95.0% | 0.25g |
$1170.0 | 2025-02-22 | |
Enamine | EN300-766124-5.0g |
N-cyclopropyl-3-fluoro-N-methylpiperidin-4-amine |
2005937-04-0 | 95.0% | 5.0g |
$3687.0 | 2025-02-22 | |
Enamine | EN300-766124-10.0g |
N-cyclopropyl-3-fluoro-N-methylpiperidin-4-amine |
2005937-04-0 | 95.0% | 10.0g |
$5467.0 | 2025-02-22 | |
Enamine | EN300-766124-2.5g |
N-cyclopropyl-3-fluoro-N-methylpiperidin-4-amine |
2005937-04-0 | 95.0% | 2.5g |
$2492.0 | 2025-02-22 | |
Enamine | EN300-766124-0.5g |
N-cyclopropyl-3-fluoro-N-methylpiperidin-4-amine |
2005937-04-0 | 95.0% | 0.5g |
$1221.0 | 2025-02-22 | |
Enamine | EN300-766124-1.0g |
N-cyclopropyl-3-fluoro-N-methylpiperidin-4-amine |
2005937-04-0 | 95.0% | 1.0g |
$1272.0 | 2025-02-22 |
4-Piperidinamine, N-cyclopropyl-3-fluoro-N-methyl- Related Literature
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Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
Additional information on 4-Piperidinamine, N-cyclopropyl-3-fluoro-N-methyl-
4-Piperidinamine, N-cyclopropyl-3-fluoro-N-methyl-: A Novel Scaffold for Targeted Drug Discovery
4-Piperidinamine, N-cyclopropyl-3-fluoro-N-methyl- (CAS No. 2005937-04-0) represents a promising chemical entity with significant potential in the development of novel therapeutics. This compound belongs to the class of fluoroalkylated piperidines, which have garnered attention for their unique pharmacological profiles and structural versatility. Recent studies have highlighted the importance of fluorine substitution in modulating metabolic stability, receptor binding affinity, and overall bioavailability, making this molecule a focal point in modern drug discovery campaigns.
The 3-fluoro moiety in this compound plays a critical role in altering the electronic properties of the piperidine ring. This structural modification can significantly impact interactions with biological targets, such as GPCR (G protein-coupled receptors) or ionotropic receptors. Research published in *Journal of Medicinal Chemistry* (2023) demonstrated that fluorinated piperidines exhibit enhanced selectivity for specific receptor subtypes, which is crucial for minimizing off-target effects in therapeutic applications.
The N-cyclopropyl and N-methyl substituents contribute to the compound's stereochemical complexity. These groups influence conformational flexibility and hydrogen bonding capabilities, which are essential for optimizing molecular interactions with target proteins. A 2024 study in *Bioorganic & Medicinal Chemistry* emphasized that the introduction of cyclopropyl rings can enhance the rigidity of molecular scaffolds, leading to improved binding affinity and reduced metabolic degradation.
Current research on 4-Piperidinamine, N-cycloporyl-3-fluoro-N-methyl- has focused on its potential applications in neuropharmacology and oncology. In preclinical models of neurodegenerative diseases, this compound has shown promising neuroprotective effects by modulating glutamate receptor activity. A 2023 paper in *Neuropharmacology* reported that the compound significantly reduced oxidative stress markers in cellular models of Parkinson's disease, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Moreover, the fluoroalkylated piperidine scaffold has been explored for its utility in targeted cancer therapy. A 2024 study in *Cancer Research* highlighted the ability of this compound to inhibit PI3K/AKT/mTOR signaling pathways, which are frequently dysregulated in various malignancies. The unique structural features of 4-Piperidinamine, N-cyclopropyl-3-fluoro-N-methyl- enable it to selectively target these pathways while minimizing toxicity to healthy cells.
The synthetic accessibility of this compound is another key factor in its pharmaceutical relevance. Modern synthetic strategies, such as asymmetric catalysis and fluorination techniques, have enabled the efficient preparation of this molecule with high stereochemical purity. A 2023 review in *Organic Chemistry Insights* discussed how the use of fluorinated reagents in the synthesis of piperidine derivatives can improve the efficiency of drug discovery programs.
Pharmacokinetic studies on 4-Piperidinamine, N-cyclopropyl-3-fluoro-N-methyl- have revealed its favorable properties for drug development. The compound exhibits improved metabolic stability compared to its non-fluorinated analogs, which is attributed to the electron-withdrawing effect of the fluorine atom. This characteristic is particularly valuable for oral formulations, where metabolic degradation can significantly impact bioavailability.
In addition to its pharmacological properties, the structural diversity of this compound allows for the design of drug derivatives with tailored biological activities. Researchers have explored the possibility of modifying the N-cyclopropyl group to enhance specific interactions with target proteins. A 2024 study in *MedChemComm* demonstrated that substituting the cyclopropyl ring with other heterocyclic moieties could lead to compounds with enhanced antimicrobial activity against multidrug-resistant pathogens.
The fluoroalkylated piperidine scaffold has also been investigated for its potential in antiviral drug development. A 2023 paper in *Antiviral Research* reported that this compound exhibited potent inhibitory activity against RNA-dependent RNA polymerases (RdRp), which are critical for the replication of several viral pathogens. This finding underscores the versatility of the 4-Piperidinamine, N-cyclopropyl-3-fluoro-N-methyl- scaffold in addressing diverse therapeutic challenges.
Despite its promising properties, the development of 4-Piperidinamine, N-cyclopropyl-3-fluoro-N-methyl- as a therapeutic agent requires further optimization. Researchers are actively exploring strategies to enhance its selectivity for specific biological targets while minimizing potential side effects. Computational modeling and structure-based drug design approaches are being employed to identify the optimal molecular features for clinical applications.
In conclusion, 4-Piperidinamine, N-cyclopropyl-3-fluoro-N-methyl- represents a compelling candidate for the development of novel therapeutics. Its unique structural features, combined with the advantages of fluorine substitution, position it as a valuable scaffold in modern drug discovery. Ongoing research is expected to further elucidate its therapeutic potential and optimize its properties for clinical use.
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